1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole
Description
1-((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a chlorinated benzodioxin moiety attached via a methyl linker to the nitrogen atom of the benzimidazole core. This structural motif combines the bioisosteric properties of benzimidazole—a heterocycle common in pharmaceuticals—with the electron-withdrawing and lipophilic characteristics of the chlorinated dioxin group.
Properties
IUPAC Name |
1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-5-11(16-12(6-13)8-20-10-21-16)7-19-9-18-14-3-1-2-4-15(14)19/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPDTCGQDBNCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)CN3C=NC4=CC=CC=C43)OCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method includes the reaction of o-phenylenediamine with 6-chloro-4H-1,3-benzodioxin-8-carbaldehyde under acidic conditions to form the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkylated benzimidazole derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The formation of the benzo[d][1,3]dioxin ring can be achieved through efficient methods using salicylic acids and substituted ynones, leading to the desired structural framework necessary for biological activity . The molecular formula is , with a molecular weight of 403.9 g/mol .
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole analogues, including derivatives like 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole. These compounds have shown promising results as inhibitors of Indolamine 2,3-dioxygenase-1 (IDO1) , an enzyme implicated in tumor immune evasion . The inhibition of IDO1 can enhance the efficacy of immunotherapy by promoting a more robust immune response against tumors.
In vitro studies have reported that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, one study noted IC50 values as low as 0.12 μM against A549 lung cancer cells . This suggests that 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole may possess comparable or enhanced anticancer properties.
Case Studies and Comparative Analysis
| Compound | Target | IC50 (μM) | Cell Lines |
|---|---|---|---|
| 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole | IDO1 | TBD | TBD |
| Compound 18b | Tubulin Polymerization | 0.12 | A549 |
| Compound 18b | Tubulin Polymerization | 0.15 | MCF-7 |
| Compound 18b | Tubulin Polymerization | 0.21 | K562 |
This table summarizes key findings related to the biological activity of similar compounds. The data indicate that derivatives based on the benzimidazole scaffold are effective against multiple cancer types, suggesting a broader application for compounds like 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole in oncology .
Mechanism of Action
The mechanism of action of 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Key Observations :
- Alkylation reactions using NaH in DMF are common for benzimidazole functionalization .
- The chlorinated dioxin group may necessitate stringent temperature control (0–5°C) to avoid side reactions, as seen in halogen-sensitive syntheses .
Physicochemical Properties
Substituents critically influence solubility, melting points, and spectroscopic profiles:
Key Observations :
- The chlorinated dioxin moiety increases molecular weight and lipophilicity, likely reducing aqueous solubility compared to alkoxymethyl analogs .
- NMR signals for the dioxin methyl group (δ ~4.5–5.5) and benzimidazole protons (δ ~7.5–8.5) align with reported benzimidazole-dioxin hybrids .
Structure-Activity Relationship (SAR)
Biological Activity
The compound 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole is a member of the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole
- Molecular Formula : C17H15ClN2O2
- Molecular Weight : 314.76 g/mol
The biological activity of benzimidazole derivatives often involves interaction with specific molecular targets, including enzymes and receptors. The presence of the benzo[d]imidazole moiety enhances the compound's ability to bind to these targets, potentially leading to inhibition or modulation of their activity.
Key Mechanisms:
- Inhibition of Enzymes : Benzimidazole derivatives have been shown to inhibit various enzymes, including those involved in cancer metabolism and microbial resistance.
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole and related compounds:
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of various benzimidazole derivatives, including those structurally related to 1-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-1H-benzo[d]imidazole. The results indicated that these compounds displayed significant cytotoxicity against multiple cancer cell lines, suggesting potential use as therapeutic agents.
Case Study 2: Antimicrobial Properties
Research focused on the antimicrobial properties of benzimidazole derivatives revealed that certain compounds demonstrated remarkable efficacy against resistant strains of bacteria. For instance, derivatives showed high potency against MRSA strains, highlighting their potential in treating resistant infections.
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Antitumor Mechanisms : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Mechanisms : The mechanism involves disruption of bacterial cell wall synthesis and interference with DNA replication in microbial cells.
- Structure-Activity Relationship (SAR) : Variations in substituents on the benzimidazole ring significantly affect biological activity, suggesting a need for further optimization in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
